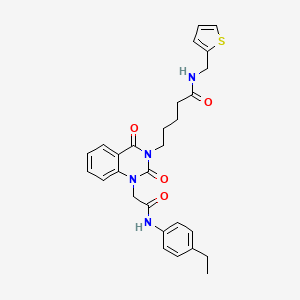
5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide is a complex organic molecule that features a quinazolinone core, an ethylphenylamino group, and a thiophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Introduction of the Ethylphenylamino Group: This step involves the reaction of the quinazolinone intermediate with 4-ethylphenylamine under conditions that promote amide bond formation.
Attachment of the Thiophenylmethyl Group: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine, again under conditions that favor amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction might yield more saturated derivatives.
Scientific Research Applications
5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a potential therapeutic agent, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide: can be compared with other quinazolinone derivatives, such as:
- 2-(4-aminophenyl)quinazolin-4(3H)-one
- 6,7-dimethoxy-2-(4-morpholinyl)quinazolin-4(3H)-one
- 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazoline
These compounds share a quinazolinone core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of functional groups in This compound may confer unique properties, such as enhanced bioactivity or specific reactivity.
Properties
Molecular Formula |
C28H30N4O4S |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
5-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H30N4O4S/c1-2-20-12-14-21(15-13-20)30-26(34)19-32-24-10-4-3-9-23(24)27(35)31(28(32)36)16-6-5-11-25(33)29-18-22-8-7-17-37-22/h3-4,7-10,12-15,17H,2,5-6,11,16,18-19H2,1H3,(H,29,33)(H,30,34) |
InChI Key |
ICALHZYJTZGKTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11279118.png)
![N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B11279126.png)

![methyl [6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B11279133.png)


![5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279150.png)
![2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11279161.png)
![3-benzyl-9-tert-butyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11279174.png)
![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11279176.png)
![3-(3,4-Dimethoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11279186.png)
![2-(4-Methoxyphenyl)-4-{[4-(piperidine-1-carbonyl)phenyl]methyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B11279193.png)
![N-(4-bromo-3-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11279194.png)
![N-(2,5-dimethylphenyl)-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B11279206.png)
